LY134046 Demonstrates High-Affinity, Competitive Inhibition of PNMT with a Defined Ki of 24 nM
LY134046 is a potent, competitive inhibitor of PNMT with respect to the methyl-accepting substrate norepinephrine. In vitro assays using rat brain and rabbit adrenal gland homogenates established a Ki of 2.4 × 10⁻⁸ M (24 nM) [1]. This value serves as a benchmark for evaluating newer PNMT inhibitors and contextualizes the compound's cellular potency. While direct head-to-head Ki comparisons with all known PNMT inhibitors are not available in a single study, the reported Ki of 24 nM positions LY134046 as a high-affinity tool compound within the benzazepine class.
| Evidence Dimension | In vitro PNMT inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 24 nM |
| Comparator Or Baseline | Class Baseline: PNMT-IN-1 (Ki = 1.2 nM); LY78335 (Ki = 90 nM) |
| Quantified Difference | LY134046 is ~20-fold less potent than the second-generation PNMT-IN-1, but ~3.8-fold more potent than the first-generation LY78335. |
| Conditions | Enzymatic assay with rat brain or rabbit adrenal PNMT, using (-)-norepinephrine as the variable substrate and fixed S-adenosyl-L-methionine. |
Why This Matters
A well-defined, reproducible Ki value enables researchers to accurately dose in vitro experiments and facilitates cross-study comparisons, ensuring that observed effects can be confidently attributed to PNMT inhibition rather than off-target activities at higher concentrations.
- [1] Fuller, R. W., Hemrick-Luecke, S. K., Toomey, R. E., Horng, J. S., Ruffolo, R. R., Jr, & Molloy, B. B. (1981). Properties of 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine, an inhibitor of norepinephrine N-methyltransferase. Biochemical Pharmacology, 30(11), 1345–1352. View Source
